(3,5-Dimethoxyphenyl)methanesulfonamide
Description
Properties
Molecular Formula |
C9H13NO4S |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H13NO4S/c1-13-8-3-7(6-15(10,11)12)4-9(5-8)14-2/h3-5H,6H2,1-2H3,(H2,10,11,12) |
InChI Key |
NCCFMVBFFMSBDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CS(=O)(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (3,5-dimethoxyphenyl)methanesulfonamide generally involves the sulfonylation of 3,5-dimethoxyaniline (3,5-dimethoxyphenylamine) with methanesulfonyl chloride in the presence of a base. The base neutralizes the hydrochloric acid generated during the reaction, facilitating the formation of the sulfonamide bond.
$$
\text{3,5-dimethoxyaniline} + \text{methanesulfonyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{(3,5-dimethoxyphenyl)methanesulfonamide} + \text{HCl}
$$
Bases commonly used include triethylamine or potassium carbonate, and solvents such as dichloromethane or dimethylformamide (DMF) are typical reaction media.
Detailed Synthetic Procedure
According to a representative procedure adapted from literature:
- Starting materials: 3,5-dimethoxyaniline and methanesulfonyl chloride.
- Solvent: Anhydrous dichloromethane or DMF.
- Base: Triethylamine or potassium carbonate.
- Conditions: The reaction is typically carried out at 0 °C to room temperature under an inert atmosphere (nitrogen) to avoid moisture and side reactions.
- Procedure:
- Dissolve 3,5-dimethoxyaniline in dry dichloromethane.
- Add triethylamine to the solution to act as an acid scavenger.
- Slowly add methanesulfonyl chloride dropwise at 0 °C with stirring.
- Allow the reaction mixture to warm to room temperature and stir for 2–3 hours.
- Upon completion, the mixture is diluted with dichloromethane and washed with aqueous acid (e.g., 10% HCl) to remove excess base and by-products.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification is performed using silica gel column chromatography with an ethyl acetate/hexane gradient to afford the pure (3,5-dimethoxyphenyl)methanesulfonamide as a solid or pale yellow liquid.
Alternative and Related Synthetic Routes
Using Potassium Carbonate (K2CO3) as Base: In some protocols, potassium carbonate is used in DMF as the solvent. For example, N-(3,5-dimethoxyphenyl)-4-methylbenzenesulfonamide was prepared by reacting the corresponding amine with sulfonyl chloride in the presence of K2CO3 at room temperature for 12 hours, followed by purification via silica gel chromatography.
Copper-Catalyzed Coupling: For more complex derivatives, copper sulfate and 1,10-phenanthroline catalyzed coupling reactions have been employed to attach ethynyl groups to the sulfonamide nitrogen, starting from N-(3,5-dimethoxyphenyl)methanesulfonamide. This involves heating with bromoethynyl derivatives in toluene at 70–80 °C for 24 hours, followed by purification.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, DMF, or toluene | Dry, oxygen-free conditions preferred |
| Base | Triethylamine, potassium carbonate | Neutralizes HCl formed |
| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |
| Reaction Time | 2–24 hours | Longer times for complex derivatives |
| Purification | Silica gel chromatography (ethyl acetate/hexane gradient) | Ensures product purity |
Yields and Characterization
- Yields for the sulfonamide formation are generally high, ranging from 80% to 94%, depending on the exact procedure and scale.
- Characterization techniques include:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and sulfonamide formation.
- Infrared Spectroscopy (IR): Characteristic N-H stretch (~3240 cm^-1) and sulfonyl S=O stretches (~1150 cm^-1).
- Melting Point: Used to verify purity.
- Mass Spectrometry: Confirms molecular weight.
Summary Table of Preparation Methods
Research Findings and Notes
- The sulfonamide bond formation via reaction of aniline derivatives with sulfonyl chlorides is a well-established, reliable method for synthesizing (3,5-dimethoxyphenyl)methanesulfonamide.
- The presence of methoxy groups at the 3 and 5 positions influences the electronic properties of the aromatic ring, affecting reaction rates and product stability.
- Copper-catalyzed modifications allow further functionalization of the sulfonamide nitrogen, expanding the compound's utility in medicinal chemistry.
- Reaction conditions such as temperature, solvent, and base choice are critical for optimizing yield and purity.
- Purification by silica gel chromatography using ethyl acetate/hexane gradients is standard to isolate the product from side products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3,5-Dimethoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter systems .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Substituent Effects: The methoxy groups in (3,5-Dimethoxyphenyl)methanesulfonamide enhance solubility in polar solvents compared to electron-withdrawing substituents like -Cl or -F. This is critical for bioavailability in drug design.
Reactivity :
Research Findings and Gaps
- Spectroscopic Data : While NMR and MS data are provided for bicyclic analogs in , such data are lacking for (3,5-Dimethoxyphenyl)methanesulfonamide itself. Future studies should prioritize structural characterization.
- Thermodynamic Properties : Melting/boiling points and solubility metrics for the target compound remain unverified but can be modeled using group contribution methods based on analogs.
Biological Activity
(3,5-Dimethoxyphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in biomedical research due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of (3,5-Dimethoxyphenyl)methanesulfonamide is C₁₃H₁₅N₃O₃S, with a molecular weight of approximately 253.28 g/mol. The compound features two methoxy groups (-OCH₃) on the aromatic ring, which significantly influence its reactivity and biological activity. The IUPAC name for this compound is N-(3,5-dimethoxyphenyl)methanesulfonamide.
Synthesis
The synthesis of (3,5-Dimethoxyphenyl)methanesulfonamide typically involves several steps that include:
- Formation of the sulfonamide group : This is achieved through the reaction of a suitable amine with a sulfonyl chloride.
- Substitution reactions : The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
Biological Activity
Research indicates that (3,5-Dimethoxyphenyl)methanesulfonamide exhibits notable biological activities including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria by acting as an enzyme inhibitor, particularly affecting urease activity in urease-producing bacteria.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate signaling pathways related to inflammation, possibly through inhibition of specific enzymes involved in inflammatory processes.
- Anticancer Activity : Preliminary studies suggest that (3,5-Dimethoxyphenyl)methanesulfonamide may interfere with cell proliferation pathways, indicating potential as an anticancer agent.
The mechanism of action for (3,5-Dimethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to enzyme active sites and inhibit their function. This inhibition can disrupt critical biochemical pathways essential for microbial survival and cancer cell proliferation .
Table 1: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of urease activity | , |
| Anti-inflammatory | Modulation of inflammatory signaling pathways | , |
| Anticancer | Inhibition of cell proliferation pathways |
Case Studies
Several studies have highlighted the biological efficacy of (3,5-Dimethoxyphenyl)methanesulfonamide:
- Antimicrobial Study : A study demonstrated that (3,5-Dimethoxyphenyl)methanesulfonamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to inhibit urease, which is crucial for the survival of certain pathogens.
- Anti-inflammatory Research : Another study explored the compound's effects on inflammatory markers in vitro. Results indicated a reduction in pro-inflammatory cytokines when treated with (3,5-Dimethoxyphenyl)methanesulfonamide.
- Cancer Cell Proliferation : Research conducted on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for (3,5-Dimethoxyphenyl)methanesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of 3,5-dimethoxybenzylamine or its derivatives. A multi-step approach may include:
- Sulfonation : Reacting 3,5-dimethoxybenzyl chloride with sulfonylating agents (e.g., methanesulfonyl chloride) in anhydrous dichloromethane under nitrogen to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity . Key parameters include temperature control (0–5°C during sulfonation) and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) to minimize byproducts .
Q. How is the structural integrity of (3,5-Dimethoxyphenyl)methanesulfonamide confirmed in synthetic workflows?
Characterization relies on:
- NMR : H and C NMR to verify methoxy (-OCH) and sulfonamide (-SONH) groups. Methoxy protons appear as singlets (~δ 3.75–3.85 ppm), while sulfonamide protons resonate at δ 5.1–5.3 ppm (exchangeable) .
- XRD : Powder X-ray diffraction (PXRD) can confirm crystallinity, with patterns compared to simulated data from structural analogs (e.g., 3,5-dimethoxybenzyl bromide derivatives) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 260.08) .
Q. What solvents and solubility profiles are critical for handling this compound in vitro?
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) due to the sulfonamide group. Solubility
- DMSO : ~25 mg/mL at 25°C
- Ethanol : ~8 mg/mL at 25°C
- Water : <0.1 mg/mL (requires co-solvents for aqueous assays) . Precipitation in aqueous buffers (pH <5) necessitates pH adjustment (7.4) for biological studies .
Advanced Research Questions
Q. How do structural modifications of the 3,5-dimethoxyphenyl ring influence biological activity, and what contradictions exist in reported data?
- Activity Trends : Substitutions on the phenyl ring (e.g., halogenation, additional methoxy groups) enhance binding to targets like FGFR kinases, as seen in quinoxaline derivatives . However, bulky groups reduce cell permeability, as observed in pyrazolo[3,4-d]pyrimidine analogs .
- Contradictions : While 3,5-dimethoxy groups improve solubility in some sulfonamides, they may sterically hinder interactions with hydrophobic enzyme pockets, leading to variable IC values across assays . Resolve discrepancies via molecular docking studies and comparative SAR analysis .
Q. What strategies are effective in resolving crystallinity challenges during formulation for X-ray crystallography?
- Co-crystallization : Use of co-formers (e.g., nicotinamide) in a 1:1 molar ratio to stabilize crystal lattice .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated DMSO/ethanol solutions .
- PXRD Optimization : Compare experimental patterns with simulated data from analogous structures (e.g., 3,5-DMBB) to identify preferred crystallographic planes .
Q. How does the sulfonamide moiety participate in target engagement, and what mechanistic insights are derived from kinetic studies?
The sulfonamide group acts as a hydrogen-bond donor/acceptor, critical for binding to enzymatic active sites (e.g., carbonic anhydrase IX). Kinetic assays reveal:
- Competitive Inhibition : K values in the nM range for FGFR1, with time-dependent inhibition suggesting slow-binding mechanisms .
- pH Sensitivity : Protonation of the sulfonamide NH at physiological pH enhances electrostatic interactions with catalytic residues (e.g., His64 in carbonic anhydrase) . Validate via isothermal titration calorimetry (ITC) and mutagenesis studies .
Methodological Considerations
- Contradiction Resolution : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) to distinguish artifacts from true activity .
- Scale-up Synthesis : Transition from batch to flow chemistry for reproducibility; optimize residence time (30–60 s) and pressure (10–15 bar) to maintain yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
